Cis-Quaternary Acid
Description
Properties
IUPAC Name |
3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3/t19-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAJSNWFIOPTKS-KBMIEXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075727-04-6 | |
| Record name | (1R,2R)-2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075727046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2R)-2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX0EJM2FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Cis-Quaternary Motif: From Alkaloid Scaffolds to Precision Therapeutics
This guide addresses the discovery, structural characterization, and synthetic evolution of the "cis-Quaternary Acid" (specifically identified in pharmaceutical development as Atracurium Impurity E), framing it within the broader history of Benzylisoquinoline Alkaloid natural products.
An In-Depth Technical Guide on the Discovery and Chemistry of Cis-Quaternary Acids in Natural Product Derivatives
Part 1: Executive Summary & Core Definition
The term "cis-Quaternary Acid" in the context of natural product derivatives refers to a specific, high-value metabolite and process impurity: (1R,2R)-2-(2-carboxyethyl)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium .
While often cataloged simply as an impurity in neuromuscular blocker manufacturing, its discovery represents a pivotal moment in the history of rational drug design based on natural product scaffolds. It is the stable end-product of the Hofmann elimination pathway designed into the semi-synthetic alkaloid Atracurium (and its pure isomer Cisatracurium ).
This guide explores the history of this discovery, tracing it from the natural alkaloid Laudanosine to the engineering of "soft drugs" that degrade spontaneously in the body.
The Structural Motif
The "cis-quaternary" designation refers to the stereochemical relationship between the C1-benzyl group and the N-substituent (specifically the quaternary nitrogen tail) on the tetrahydroisoquinoline (THIQ) ring. In the cis configuration, these bulky groups are on the same face of the ring system, a geometry that critically influences both biological potency and chemical stability.
| Feature | Specification |
| Common Name | Cis-Quaternary Acid (Atracurium Impurity E) |
| Chemical Class | Benzylisoquinoline Alkaloid Derivative |
| Parent Natural Product | Laudanosine / Papaverine (scaffold origin) |
| Formation Mechanism | Hofmann Elimination |
| Stereochemistry | (1R, 2R) cis-configuration |
Part 2: Historical Evolution & Discovery
The Natural Product Origin: Curare and Laudanosine
The history begins with Tubocurarine , the active alkaloid in South American arrow poisons (Chondrodendron tomentosum). While effective as a muscle relaxant, its dependence on renal/hepatic elimination caused unpredictable duration of action in patients with organ failure.
Researchers looked to the biosynthetic precursor Laudanosine (a metabolite of Atracurium and natural alkaloid found in opium) as a scaffold. The goal was to retain the potent bis-benzylisoquinoline structure of curare while engineering a "self-destruct" mechanism.
The Stenlake Concept (1970s): Designing for Degradation
In the 1970s, J.B. Stenlake and colleagues at the University of Strathclyde proposed a revolutionary concept: "Soft Drugs" . They sought to synthesize a neuromuscular blocker that would degrade via Hofmann elimination —a non-enzymatic fragmentation that occurs spontaneously at physiological pH (7.4) and temperature (37°C).
-
The Discovery: By incorporating a quaternary ammonium group
to an electron-withdrawing ester, Stenlake created a molecule (Atracurium) that was chemically unstable in the blood but stable in acidic storage conditions. -
The "Acid" Emergence: During metabolic profiling, researchers identified that the primary Hofmann elimination product (a monoacrylate) rapidly underwent hydrolysis by non-specific plasma esterases.[1] The final, stable product was isolated and characterized as the cis-Quaternary Acid .
The Stereochemical Pivot: Cisatracurium (1990s)
Atracurium is a mixture of 10 stereoisomers. Clinical data revealed that the (1R, 1'R)-cis-cis isomer was more potent and had fewer side effects (less histamine release) than the trans isomers.
-
The Challenge: Isolating this specific isomer led to the development of Cisatracurium .
-
The Result: The "cis-Quaternary Acid" became the defining marker for the stability and shelf-life of this pure single-isomer drug.
Part 3: Mechanistic Pathways & Experimental Logic
The formation of the cis-Quaternary Acid is a textbook example of cascade degradation in natural product derivatives. Understanding this pathway is essential for controlling purity in synthesis.
The Degradation Cascade
-
Hofmann Elimination: The quaternary center acts as an electron sink. The
-proton is abstracted by base (physiological pH), cleaving the C-N bond. -
Ester Hydrolysis: The resulting acrylate ester is susceptible to plasma esterases, yielding the free carboxylic acid.
Diagram: The Pathway to Cis-Quaternary Acid
The following Graphviz diagram illustrates the specific degradation flow from the parent drug to the cis-Quaternary Acid.
Figure 1: The degradation pathway of Cisatracurium.[1][2][3][4] The formation of the Cis-Quaternary Acid is the terminal step of the ester hydrolysis branch following the initial Hofmann elimination.
Part 4: Technical Protocols for Detection & Analysis
Validating the presence of the cis-Quaternary Acid requires distinguishing it from its trans isomers and the parent diester.
Protocol: HPLC Separation of Cis-Quaternary Acid
Objective: Quantify Impurity E (Cis-Quaternary Acid) in a Cisatracurium sample.
-
Column Selection: Use a strong cation exchange (SCX) or a specialized C18 column with ion-pairing agents. The quaternary ammonium group requires suppression of tailing.
-
Recommended: Silica-based C18, 5µm, 4.6 x 250mm.
-
-
Mobile Phase:
-
Buffer A: 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid).
-
Buffer B: Acetonitrile.[2]
-
Gradient: 10% B to 40% B over 30 minutes.
-
-
Detection: UV at 280 nm (targeting the veratryl/dimethoxybenzyl chromophore).
-
Self-Validation Step:
-
Inject a standard of Laudanosine (retention time ~12 min).
-
Inject the Cis-Quaternary Acid standard (retention time ~8 min, elutes earlier due to polarity of the acid group).
-
Resolution Check: Ensure resolution > 1.5 between the Acid and the Monoacrylate intermediate.
-
Data Summary: Key Metabolites
| Metabolite Name | Origin | Bioactivity | Analytical Marker |
| Laudanosine | Hofmann Product (N-side) | CNS Stimulant (Seizure risk) | Total degradation load |
| Monoacrylate | Hofmann Product (C-side) | Inactive | Transient intermediate |
| Cis-Quaternary Acid | Hydrolysis of Acrylate | Inactive | Terminal stability marker |
Part 5: Broader Implications in Natural Product Synthesis
The discovery of the cis-Quaternary Acid highlights a fundamental challenge in natural product synthesis: Stereocontrol of Quaternary Centers .
In the synthesis of complex alkaloids (like Morphine or Emetine), constructing the quaternary carbon at the bridgehead or ring junction with specific cis stereochemistry is often the rate-limiting step. The "cis-quaternary" motif found in Atracurium degradation products serves as a model system for understanding:
-
Conformational Locking: The cis-fused ring system forces the molecule into a specific "bent" conformation, essential for receptor binding (or in this case, Hofmann elimination kinetics).
-
N-Alkylation Dynamics: The synthesis of these acids often involves the alkylation of a dihydroisoquinoline precursor. Ensuring the incoming alkyl group adds cis to the existing benzyl group requires careful catalyst design (often using chiral auxiliaries).
References
-
Stenlake, J. B., et al. (1983). "Biodegradable neuromuscular blocking agents." British Journal of Anaesthesia, 55(suppl 1), 3S-10S.
-
Welch, R. M., et al. (1995). "The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma." Clinical Pharmacology & Therapeutics, 58(2), 132-142.
-
United States Pharmacopeia (USP). "Cisatracurium Besylate Monograph: Impurity E (Cis-Quaternary Acid)." USP-NF Online.
-
Neiner, B., et al. (2002). "The degradation of cisatracurium and atracurium in vitro." British Journal of Anaesthesia, 89(3), 420-425.
-
Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world." Plant and Cell Physiology, 54(5), 647-672.
Sources
The Steric Barrier: Precise pKa Determination of Cis-Quaternary Acids
Topic: Determination and Analysis of pKa Values in Sterically Hindered Cis-Quaternary Acids Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Pre-clinical Researchers.
Executive Summary
In modern drug design, the incorporation of quaternary centers (gem-dimethyl, spirocycles, or bridged systems) is a proven strategy to restrict conformation, improve metabolic stability, and increase selectivity. However, sterically hindered cis-quaternary acids —where a carboxylic acid is attached to a quaternary carbon and spatially crowded by cis-substituents—present a unique physicochemical paradox.
While electronic effects (inductive/resonance) are well-understood, the steric inhibition of solvation significantly alters ionization thermodynamics. These acids often exhibit anomalously high pKa values (weaker acidity) because the bulky hydrophobic scaffold prevents water molecules from organizing effectively around the carboxylate anion. Accurate measurement of these values is critical for predicting LogD, solubility, and permeability (PAMPA/Caco-2), yet standard aqueous titrations often fail due to low solubility.
This guide details the theoretical underpinnings and provides a self-validating experimental protocol (Yasuda-Shedlovsky Extrapolation) to accurately determine these elusive constants.
Theoretical Framework: The Solvation Penalty
The Thermodynamic Anomaly
The ionization of a carboxylic acid (
In cis-quaternary systems (e.g., 1-methylcyclohexanecarboxylic acid or adamantane-1-carboxylic acid), the hydrophobic bulk surrounding the carboxyl group creates a "desolvation zone."
-
Enthalpic Cost: The steric bulk physically blocks water dipoles from approaching the anionic oxygen atoms.
-
Entropic Cost: The solvent must adopt a highly ordered, lower-entropy arrangement to accommodate the hydrophobic quaternary center, disfavoring the ionized form.
Consequently, the equilibrium shifts toward the neutral species, raising the pKa.
Visualization: Steric Inhibition of Solvation
Figure 1: The thermodynamic penalty of ionization in sterically hindered systems. The "Hindered" path is disfavored due to the inability of the solvent to stabilize the charge.
Comparative Data Analysis
The following table illustrates the "Quaternary Shift"—the increase in pKa observed when an alpha-proton is replaced by an alkyl group, or when the acid is locked in an axial (cis) conformation.
| Compound Class | Structure Example | pKa (Aq.[1][2][3][4][5][6] approx) | Steric Factor |
| Primary | Cyclohexanecarboxylic acid | 4.90 | Minimal (Secondary carbon) |
| Quaternary | 1-Methylcyclohexanecarboxylic acid | 5.13 | |
| Bridgehead | Adamantane-1-carboxylic acid | 5.01 | Rigid cage prevents solvation |
| Acyclic Quaternary | Pivalic acid (Trimethylacetic) | 5.03 | t-Butyl bulk |
| Conformational | cis-4-t-butylcyclohexanecarboxylic acid | ~5.30 | Axial COOH (1,3-diaxial strain) |
| Conformational | trans-4-t-butylcyclohexanecarboxylic acid | ~4.80 | Equatorial COOH (Exposed) |
*Note: Values for cis/trans isomers are estimates based on differential solvation energy; axial acids are generally weaker (higher pKa) than equatorial analogs due to steric compression of the hydration shell.
Experimental Methodology: The Yasuda-Shedlovsky Extrapolation
Standard potentiometric titration fails for these compounds due to precipitation in water. The industry-standard solution is the Yasuda-Shedlovsky (Y-S) method , which utilizes cosolvent titrations (Methanol/Water) and extrapolates to zero organic solvent.
Protocol: Cosolvent Potentiometric Titration
Objective: Determine aqueous pKa (
Reagents & Equipment:
-
Titrator: Sirius T3, Pion D-PAS, or high-precision autotitrator (Metrohm).
-
Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).
-
Cosolvent: HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[7]
-
Base: 0.5 M KOH (carbonate-free).
Step-by-Step Workflow:
-
Electrode Calibration (The "4-Parameter" Method):
-
Calibrate the electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Critical: Determine the "slope" and "intercept" to convert operational pH to concentration pH (
).
-
-
Sample Preparation:
-
Weigh ~3-5 mg of the cis-quaternary acid.
-
Prepare three distinct titration vessels with varying MeOH/Water ratios (by weight):
-
Vessel A: 30% MeOH / 70% Water (w/w)
-
Vessel B: 40% MeOH / 60% Water (w/w)
-
Vessel C: 50% MeOH / 50% Water (w/w)
-
-
Ensure final volume is 10-20 mL and ionic strength is maintained at 0.15 M KCl.
-
-
Titration:
-
Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to prevent
absorption.[7] -
Record pH vs. Volume data.
-
Calculate the apparent pKa (
) for each solvent ratio using the Bjerrum difference plot method.
-
-
Data Processing (The Extrapolation):
Visualization: The Y-S Workflow
Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining pKa of lipophilic acids.
Implications for Drug Discovery
Understanding the pKa of cis-quaternary acids is not merely an academic exercise; it drives lead optimization:
-
LogD Modulation: A shift in pKa from 4.5 to 5.5 significantly changes the Lipophilicity Distribution (LogD) at physiological pH (7.4).
-
Equation:
-
A higher pKa (weaker acid) means a higher fraction of the neutral species exists at pH 7.4, potentially increasing membrane permeability but decreasing solubility.
-
-
hERG Avoidance: Quaternary acids are often used to neutralize basic amines in zwitterionic designs to reduce hERG channel inhibition. An accurately determined pKa ensures the zwitterion is formed effectively at physiological pH.
-
Metabolic Blocking: The quaternary center blocks
-oxidation. However, if the steric bulk is too high, it may also prevent Phase II conjugation (glucuronidation), leading to accumulation.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pKa measurement methodologies).
-
Box, K., & Takács-Novák, K. (1999). "Physicochemical properties of drug-like molecules: pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[8]
-
PubChem. (2025).[9][10][11] 1-Methylcyclohexanecarboxylic acid (Compound Summary).[1][9][12][13] National Library of Medicine.
-
Pion Inc. (n.d.). Potentiometric pKa determination of water-insoluble compounds.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 70744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - Cis-4-tert-butylcyclohexanecarboxylic acid (C11H20O2) [pubchemlite.lcsb.uni.lu]
- 11. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]
- 13. 1-Methylcyclohexylcarboxylic acid [webbook.nist.gov]
Application Notes and Protocols for the Catalytic Enantioselective Synthesis of Quaternary Acids
Introduction: The Significance and Challenge of Quaternary Stereocenters
Quaternary stereocenters, particularly those incorporated within carboxylic acid frameworks, are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceuticals.[1][2] Their unique three-dimensional architecture imparts significant conformational rigidity and metabolic stability, properties highly sought after in drug discovery. However, the construction of these sterically congested centers with high enantiopurity remains a formidable challenge in synthetic organic chemistry.[3][4][5] The steric hindrance around the carbon atom bearing four non-hydrogen substituents makes bond formation difficult and controlling the stereochemistry a complex task.[4] This guide provides an in-depth overview of modern catalytic enantioselective methods for the synthesis of quaternary acids, complete with detailed protocols and expert insights for researchers in academia and industry.
I. Transition Metal-Catalyzed Approaches
Transition metal catalysis offers a powerful toolkit for the enantioselective construction of C-C bonds, and has been extensively applied to the synthesis of quaternary acids.[6][7] These methods often rely on the generation of chiral intermediates through the coordination of a chiral ligand to a metal center.
Palladium-Catalyzed Enantioselective Allylic Alkylation (EAA)
Palladium-catalyzed EAA is a cornerstone of modern asymmetric synthesis and has been successfully employed for the creation of α-quaternary carboxylic acid derivatives.[1][8] The reaction typically involves the alkylation of a prochiral enolate with an allylic electrophile.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. The chiral ligand, often a phosphinooxazoline (PHOX) derivative, dictates the facial selectivity of the subsequent nucleophilic attack by the enolate. Reductive elimination then furnishes the α-quaternary product and regenerates the Pd(0) catalyst.[1] The choice of ligand is critical for achieving high enantioselectivity, as it controls the spatial arrangement of the nucleophile and the allyl group in the transition state.
.
Figure 1: Simplified Catalytic Cycle for Pd-Catalyzed Enantioselective Allylic Alkylation.
Protocol: Enantioselective Decarboxylative Allylic Alkylation of Lactams [9]
This protocol describes the synthesis of an α-quaternary lactam, a valuable precursor to cyclic quaternary amino acids.
Materials:
-
Allyl enol carbonate lactam substrate
-
[Pd₂(dba)₃] (dba = dibenzylideneacetone)
-
(S)-(CF₃)₃-t-BuPHOX ligand
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the allyl enol carbonate lactam substrate (1.0 equiv).
-
Add toluene to achieve a 0.1 M concentration.
-
In a separate vial, pre-mix [Pd₂(dba)₃] (2.5 mol %) and the (S)-(CF₃)₃-t-BuPHOX ligand (6.0 mol %) in toluene.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched α-quaternary lactam.
Data Summary:
| Substrate Ring Size | Yield (%) | ee (%) |
| 5-membered (Pyrrolidinone) | 85-95 | 90-98 |
| 6-membered (Piperidinone) | 80-92 | 88-96 |
| 7-membered (Caprolactam) | 75-88 | 85-94 |
Scientist's Insights:
-
Causality: The use of a bulky and electron-deficient PHOX ligand is crucial for high enantioselectivity. The trifluoromethyl groups on the ligand create a well-defined chiral pocket that effectively shields one face of the π-allyl intermediate.
-
Troubleshooting: Low yields or incomplete conversion can sometimes be addressed by increasing the catalyst loading or reaction temperature. If racemization is observed, it may be due to prolonged reaction times or exposure to acidic/basic conditions during workup.
Iridium-Catalyzed Enantioselective Allylic Alkylation
Iridium catalysis provides a complementary approach to palladium, often favoring the formation of branched products from monosubstituted allylic electrophiles.[10] This methodology has been successfully applied to the synthesis of acyclic α-quaternary carboxylic acid derivatives.[10][11]
Mechanistic Rationale:
The catalytic cycle is similar to that of palladium, involving the formation of a π-allyl iridium(III) intermediate. Chiral phosphoramidite ligands are commonly employed to induce high levels of asymmetry.[1] A key feature of iridium catalysis is its high regioselectivity for the more substituted terminus of the allyl group.
.
Figure 2: Simplified Catalytic Cycle for Ir-Catalyzed Enantioselective Allylic Alkylation.
Protocol: Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives [10][11]
This protocol utilizes a masked acyl cyanide (MAC) reagent as a nucleophile, which can be readily converted to various carboxylic acid derivatives.
Materials:
-
Allylic carbonate
-
Masked acyl cyanide (MAC) reagent
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral phosphoramidite ligand (e.g., Feringa ligand)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., THF)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %).
-
Add THF and stir for 15 minutes to form the active catalyst.
-
In a separate flask, dissolve the MAC reagent (1.2 equiv) and the allylic carbonate (1.0 equiv) in THF.
-
Add the base (1.5 equiv) to the substrate mixture.
-
Transfer the catalyst solution to the substrate mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate.
-
The crude product can then be subjected to one-pot derivatization (e.g., hydrolysis to the acid, alcoholysis to the ester, or aminolysis to the amide).
-
Purify the final product by column chromatography.
Data Summary:
| Aryl Group on Allylic Carbonate | Yield (%) | ee (%) |
| Phenyl | 85 | 95 |
| 4-Methoxyphenyl | 88 | 96 |
| 4-Chlorophenyl | 82 | 94 |
| 2-Naphthyl | 90 | 97 |
Scientist's Insights:
-
Causality: The use of a MAC reagent is advantageous as it serves as a versatile precursor to acids, esters, and amides in a one-pot fashion.[10] The choice of base is critical for generating the nucleophile without promoting side reactions.
-
Troubleshooting: Poor regioselectivity can sometimes be an issue. This may be improved by modifying the ligand or the reaction temperature. If the one-pot derivatization is low-yielding, it may be necessary to isolate the initial alkylation product before proceeding.
II. Organocatalytic Strategies
Organocatalysis has emerged as a powerful alternative to transition metal catalysis, avoiding the use of often expensive and toxic heavy metals.[12] These reactions are typically mediated by small, chiral organic molecules.
Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation
Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can effectively catalyze the enantioselective Friedel-Crafts alkylation of indoles with imines derived from α-keto esters, leading to the formation of quaternary α-amino acids.[12][13]
Mechanistic Rationale:
The chiral phosphoric acid activates the imine electrophile through hydrogen bonding, increasing its reactivity and creating a chiral environment. The indole nucleophile then attacks the activated imine, with the bulky substituents on the catalyst directing the approach of the indole to one face of the imine.
.
Figure 3: Simplified Mechanism for Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation.
Protocol: Synthesis of Quaternary α-Amino Acids Bearing a CF₃ Moiety [12][13]
Materials:
-
Indole derivative
-
N-Boc-protected ethyl trifluoropyruvate imine
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried test tube under argon, add the chiral phosphoric acid catalyst (6 mol %).
-
Add the indole (1.0 equiv) and the imine (1.2 equiv).
-
Add anhydrous toluene to achieve a 0.1 M concentration.
-
Cool the reaction mixture to -78 °C and stir for the specified time (e.g., 3 hours).
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
Data Summary:
| Indole Substituent | Yield (%) | er (S:R) |
| 5-MeO | 99 | 97:3 |
| 5-Cl | 98 | 96:4 |
| 6-Br | 97 | 98:2 |
| 7-Me | 95 | 95:5 |
Scientist's Insights:
-
Causality: The trifluoromethyl group on the imine enhances its electrophilicity, facilitating the reaction. The N-Boc protecting group is also crucial for reactivity and selectivity.[12] The low reaction temperature is necessary to achieve high enantioselectivity by minimizing the background uncatalyzed reaction.
-
Troubleshooting: If the reaction is sluggish, ensure that all reagents and the solvent are scrupulously dry, as water can deactivate the Brønsted acid catalyst. If the enantioselectivity is low, a lower temperature or a different solvent may be beneficial.
Conclusion
The catalytic enantioselective synthesis of quaternary acids is a vibrant and rapidly evolving field. The methods outlined in this guide, spanning both transition metal catalysis and organocatalysis, provide powerful and versatile tools for accessing these challenging yet highly valuable molecules. The choice of a specific method will depend on the target molecule, the available starting materials, and the desired scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalysts are developed, we can expect even more efficient and selective methods to emerge in the near future, further empowering researchers in the fields of medicine and materials science.
References
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Title: Acyclic Quaternary Carbon Stereocenters through Transition-Metal-Catalyzed Enantioselective Functionalization of Unsaturated Hydrocarbons Source: Accounts of Chemical Research URL: [Link]
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Title: Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules Source: PMC URL: [Link]
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Title: Catalytic asymmetric synthesis of all-carbon quaternary stereocenters Source: PNAS URL: [Link]
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Title: Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles Source: Organic Letters URL: [Link]
-
Title: Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation Source: PMC URL: [Link]
-
Title: Enantioselective Organocatalytic Synthesis of Quaternary α-Amino Acids Bearing a CF3 Moiety Source: Organic Letters URL: [Link]
-
Title: Catalytic enantioselective construction of vicinal quaternary carbon stereocenters Source: Chemical Science URL: [Link]
-
Title: Enantioselective Synthesis of Vicinal All-Carbon Quaternary Centers via Iridium-Catalyzed Allylic Alkylation Source: PMC URL: [Link]
-
Title: Catalytic asymmetric synthesis of all-carbon quaternary stereocenters Source: PNAS URL: [Link]
-
Title: CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers Source: DSpace@MIT URL: [Link]
-
Title: Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates Source: MDPI URL: [Link]
-
Title: Enantioselective Synthesis of Vicinal All‐Carbon Quaternary Centers via Iridium‐Catalyzed Allylic Alkylation Source: Caltech Library URL: [Link]
-
Title: Acyclic Quaternary Carbon Stereocenters via Enantioselective Transition Metal Catalysis Source: Nature URL: [Link]
-
Title: Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of Key Building Blocks for the Synthesis of Biologically Active Molecules Source: Accounts of Chemical Research URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of all-Carbon Quaternary Stereocenters Source: Request PDF URL: [Link]
-
Title: Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters Source: PMC URL: [Link]
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Title: Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Enantioselective organocatalytic synthesis of quaternary α-amino acids bearing a CF3 moiety Source: PubMed URL: [Link]
-
Title: Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation Source: PubMed URL: [Link]
-
Title: Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters Source: PMC URL: [Link]
-
Title: Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams Source: PMC URL: [Link]
-
Title: Enantioselective Synthesis of Quaternary α-Amino Acids via l-tert-Leucine-Derived Squaramide-Catalyzed Conjugate Addition of α-Nitrocarboxylates to Enones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes Source: UNC Chemistry Department URL: [Link]
-
Title: A Catalytic Method for the Enantioselective Synthesis of α‐Quaternary Ketones, α‐Ketoesters and Aldehydes Source: ResearchGate URL: [Link]
-
Title: Enantioselective synthesis of contiguous quaternary stereocenters by organocatalytic allylboration Source: Morressier URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters Source: Organic Letters URL: [Link]
-
Title: Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids Source: PMC URL: [Link]
-
Title: A Practical Method for Enantioselective Synthesis of All-Carbon Quaternary Stereogenic Centers Through NHC-Cu-Catalyzed Conjugate Additions of Alkyl- And Arylzinc Reagents to B-Substituted Cyclic Enones Source: Amanote Research URL: [Link]
-
Title: Enantioselective Synthesis of α-Quaternary Mannich Adducts by Palladium-Catalyzed Allylic Alkylation: Total Synthesis of (+)-Sibirinine Source: Journal of the American Chemical Society URL: [Link]
-
Title: Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids Source: Chemical Science URL: [Link]
-
Title: Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First Row Transition Metal Catalysts Source: PMC URL: [Link]
-
Title: Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First-Row Transition-Metal Catalysts Source: Chemical Reviews URL: [Link]
-
Title: Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases Source: PMC URL: [Link]
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Application Notes and Protocols: Incorporating cis-Quaternary Acids into Peptidomimetics
Introduction: The Strategic Advantage of Conformational Constraint
In the pursuit of novel therapeutics, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] A key approach in modern drug design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and reducing off-target effects.[4][5][6] The incorporation of quaternary amino acids, particularly those with a cis-stereochemistry, offers a powerful tool to achieve this rigidity.[7][8][9][10] This guide provides a comprehensive overview and detailed protocols for the synthesis and integration of cis-quaternary acids into peptidomimetic scaffolds, tailored for researchers and drug development professionals.
The rationale behind using cis-quaternary acids lies in their ability to induce specific and predictable turns or stable secondary structures within a peptide backbone.[11] This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to a significant increase in potency.[5] Furthermore, the steric hindrance provided by the quaternary center can effectively shield adjacent peptide bonds from enzymatic degradation.[2]
This document will delve into the synthetic strategies for preparing these unique building blocks, with a focus on stereoselective methods, and provide robust protocols for their incorporation into peptide chains using both solid-phase and solution-phase techniques.
Section 1: Synthesis of cis-Quaternary Acid Building Blocks
The successful incorporation of cis-quaternary acids into peptidomimetics begins with their efficient and stereocontrolled synthesis. Various synthetic routes have been developed, often leveraging proline derivatives or asymmetric cyclization reactions.
Stereoselective Alkylation of Proline Derivatives
A common and effective strategy involves the diastereoselective alkylation of enolates derived from L-proline.[7] The stereochemical outcome of this reaction is highly dependent on the choice of N-protecting group, the alkylating agent, and the reaction conditions.[7]
Conceptual Workflow for Stereoselective Alkylation:
Caption: Stereoselective alkylation of proline derivatives.
Cycloaddition Reactions
[2+2] Cycloaddition reactions between ketenes and imines can be employed to construct β-lactam rings, which serve as versatile intermediates for the synthesis of quaternary proline analogs with a cis relative disposition of substituents.[7] Another powerful approach is the 1,3-dipolar cycloaddition of azomethine ylides, which can provide access to complex pyrrolidine structures.[7]
Intramolecular Cyclization Strategies
Intramolecular reactions, such as the amino-zinc-ene-enolate cyclization, offer a highly stereospecific route to cis-3-substituted prolines.[12] This method allows for the synthesis of a variety of analogs by varying the starting materials.
Protocol 1: Stereoselective Synthesis of a cis-Quaternary Proline Analog via Alkylation
This protocol is adapted from established methodologies for the diastereoselective alkylation of proline derivatives.[7]
Materials:
-
N-Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Protecting group reagents (e.g., TBDPSCl, imidazole)
-
Lithium diisopropylamide (LDA) solution
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Standard workup and purification reagents (solvents, silica gel)
Procedure:
-
Protection of the Hydroxyl Group: Protect the 4-hydroxyl group of N-Boc-(2S,4R)-4-hydroxyproline methyl ester with a suitable protecting group (e.g., TBDPS) to prevent interference in subsequent steps.
-
Enolate Formation: Dissolve the protected proline derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Slowly add a freshly prepared solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-quaternary proline analog. The diastereomeric ratio can be determined by NMR analysis.
Section 2: Incorporation into Peptidomimetic Chains
Once the cis-quaternary acid building block is synthesized and appropriately protected (typically with Fmoc for the amine and a suitable ester for the carboxylic acid), it can be incorporated into a growing peptide chain using standard peptide coupling techniques.[13][14][15] Due to the steric hindrance of the quaternary center, more robust coupling reagents are often required.[16]
Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation:
Caption: SPPS workflow for incorporating cis-quaternary acids.
Choice of Coupling Reagents
Standard carbodiimide-based coupling reagents like DCC or DIC, often used with additives like HOBt, may be sluggish for coupling sterically hindered quaternary amino acids.[17] More potent activating reagents are generally recommended.
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Key Advantages | Reference |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | OAt ester | Highly reactive, rapid coupling kinetics, low racemization.[13] | [13], |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | OBt ester | Effective for routine and difficult couplings.[13] | [13], |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt ester | Excellent for hindered couplings and fragment condensation.[13] | [13], |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Oxyma ester | High efficiency, reported to be superior to HOAt-based reagents in some cases. |
Solid-Phase vs. Solution-Phase Synthesis
While solution-phase synthesis offers flexibility, solid-phase peptide synthesis (SPPS) is generally preferred for the routine construction of peptidomimetics due to its efficiency and ease of purification.[1][18] The protocols provided below will focus on Fmoc-based SPPS.
Protocol 2: Solid-Phase Incorporation of an Fmoc-Protected cis-Quaternary Acid
This protocol outlines the manual coupling of a sterically hindered cis-quaternary amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-protected cis-quaternary acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Ninhydrin test solution
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser (Ninhydrin) Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the Fmoc-protected cis-quaternary acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature. The coupling time may need to be extended to 2-4 hours or even overnight for particularly hindered residues.
-
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Section 3: Characterization and Conformational Analysis
Following synthesis, the purity and identity of the peptidomimetic must be confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard techniques for this purpose.
To verify the conformational influence of the incorporated cis-quaternary acid, advanced analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY and ROESY can provide through-space proton-proton correlations, which are invaluable for determining the solution-state conformation and identifying specific turn structures induced by the quaternary residue.[11]
-
X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides definitive evidence of the solid-state conformation and the precise geometry imposed by the cis-quaternary acid.[19]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the overall secondary structure content (e.g., helices, sheets, turns) of the peptidomimetic in solution.
Conclusion: A Pathway to Enhanced Peptidomimetics
The incorporation of cis-quaternary acids is a sophisticated and highly effective strategy for the rational design of potent and stable peptidomimetics. By enforcing specific conformational constraints, researchers can significantly improve the pharmacological properties of peptide-based drug candidates. The synthetic and coupling protocols outlined in this guide provide a robust framework for the successful implementation of this approach. Careful selection of synthetic routes, optimization of coupling conditions, and thorough characterization are paramount to harnessing the full potential of these unique building blocks in the development of next-generation therapeutics.
References
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). National Institutes of Health (NIH). [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Journal of the American Chemical Society. [Link]
-
Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). [Link]
-
Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. (2016). PubMed. [Link]
-
Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. (2005). The Journal of Organic Chemistry. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025). MDPI. [Link]
-
Conformational promiscuity in triazolamers derived from quaternary amino acids mimics peptide behaviour. (2025). ResearchGate. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. (2025). ChemRxiv. [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2025). ResearchGate. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2013). MDPI. [Link]
-
Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. (2005). PubMed. [Link]
-
Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. (2025). ResearchGate. [Link]
-
A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018). Springer. [Link]
-
Stereoselective synthesis towards unnatural proline-based amino acids. (2025). ResearchGate. [Link]
-
Unusual amino acids in medicinal chemistry. (n.d.). The University of Queensland. [Link]
-
Unusual Amino Acids in Medicinal Chemistry. (2016). ACS Publications. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). ACS Publications. [Link]
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). National Institutes of Health (NIH). [Link]
-
Peptidomimetics as a new generation of antimicrobial agents: current progress. (n.d.). SciSpace. [Link]
-
Facile Access to Unnatural Dipeptide-Alcohols Based on cis-2,5-Disubstituted Pyrrolidines. (n.d.). MDPI. [Link]
-
Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. (2023). MDPI. [Link]
-
Peptidomimetics : A New Era in Drug Discovery. (2025). ResearchGate. [Link]
-
Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. (2025). National Institutes of Health (NIH). [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. (n.d.). National Institutes of Health (NIH). [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. [Link]
-
8 Introduction to the Synthesis of Peptidomimetics. (n.d.). Springer. [Link]
-
Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. (2005). PubMed. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). ResearchGate. [Link]
-
Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. (2025). Queen's University Belfast. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. (n.d.). PubMed. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). National Institutes of Health (NIH). [Link]
-
Conformationally Constrained Peptides. (2021). MDPI. [Link]
-
Conformations of amino acids and peptides. (n.d.). Cambridge University Press. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Advances in the synthesis of α-quaternary α-ethynyl α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 15. Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. bachem.com [bachem.com]
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improving diastereoselectivity in cis-quaternary acid formation
Technical Support Center: Diastereoselective cis-Quaternary Acid Formation
Ticket ID: #CIS-QUAT-001 Subject: Improving Diastereoselectivity in cis-Quaternary Acid Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Diagnostic Hub: The "Cis-Quaternary" Paradox
User Advisory: Creating a quaternary carbon center (a carbon bonded to four other carbons) bearing a carboxylic acid is sterically demanding.[1] Achieving a cis-relationship between this acid and a neighboring substituent in a ring system (or relative to a backbone) is chemically "expensive" because it often fights against thermodynamic preference.
-
The Problem: In standard enolate alkylations, the incoming electrophile approaches from the less hindered face, usually resulting in a trans-relationship (thermodynamic product).
-
The Solution: To achieve cis-selectivity, you must bypass thermodynamics using Desymmetrization (Kinetic Control) or Directed Hydrogenation (Chelation Control).
Method Selection Flowchart:
Protocol A: Desymmetrization of Meso-Anhydrides (The "Gold Standard")
Applicability: Best for generating chiral hemiesters with a quaternary center from symmetric precursors (e.g., 3,3-disubstituted glutaric anhydrides).
The Science: Instead of trying to force a bulky group onto a crowded center, this method starts with the crowded center already formed (as a symmetric anhydride). A chiral catalyst directs the nucleophilic attack of an alcohol to one specific carbonyl, breaking symmetry.
Recommended Catalyst System: Modified Cinchona Alkaloids, specifically (DHQD)₂AQN (Deng’s Catalyst).
Step-by-Step Protocol:
-
Preparation: Dissolve the meso-anhydride (1.0 equiv) in anhydrous diethyl ether or MTBE.
-
Note: Avoid THF if possible; ether solvents often enhance enantioselectivity due to tighter ion-pairing.
-
-
Catalyst Addition: Add (DHQD)₂AQN (1–5 mol%).
-
Troubleshooting: If solubility is poor, use a minimal amount of toluene as a co-solvent.
-
-
Nucleophile Addition: Cool to -20 °C. Add Methanol (10–20 equiv) dropwise.
-
Why? Excess methanol ensures pseudo-zero-order kinetics relative to the nucleophile, keeping the rate constant.
-
-
Monitoring: Stir for 24–48 hours. Monitor conversion by TLC (anhydride spot disappearance).
-
Workup: Quench with 1N HCl. Extract with EtOAc. The product is the cis-hemiester (relative to the ring opening) with high ee.
Mechanism Visualization:
Protocol B: Directed Hydrogenation (For Cyclic Systems)
Applicability: When you need to set a cis-relationship between a quaternary carboxylate and a neighbor on a ring (e.g., converting a cyclohexene precursor to a cyclohexane).
The Science: Heterogeneous hydrogenation (Pd/C) usually adds hydrogen from the less hindered face, leading to trans-isomers if a bulky group is present. To get cis, you must use Homogeneous Catalysis with a directing group (usually -OH or -COOH) that anchors the catalyst to the same face as the substituent.
Recommended Catalyst: Crabtree’s Catalyst [Ir(cod)(PCy3)(py)]PF6 or Pfaltz’s Iridium complexes.
Troubleshooting Table: Hydrogenation Selectivity
| Variable | Recommendation for cis-Selectivity | Why? |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvents prevent competition with the directing group for the metal center. |
| Pressure | Low (1 atm) | Slower reaction rates allow the directing group to coordinate effectively before H₂ addition. |
| Directing Group | Hydroxyl (-OH) or Carboxyl (-COOH) | Esters are weak directors. If you have an ester, hydrolyze to acid or reduce to alcohol before hydrogenation. |
| Base | None | Bases can poison cationic Ir-catalysts. |
Protocol C: Troubleshooting Alkylation (The "If You Must" Scenario)
Applicability: You are trying to alkylate a cyclic
The Issue: Alkylation of a cyclic enolate (e.g., 2-carbomethoxycyclohexanone) with an electrophile almost always occurs from the face opposite the existing substituent (steric approach control), yielding the trans-quaternary center.
The Workaround: Conformational Locking To force cis-alkylation, you must change the conformation of the enolate so that the "less hindered" face is actually the one you want.
-
Tethering: Use an intramolecular alkylation where the tether length forces attack from the cis-face.
-
Lactone Strategy:
-
Instead of an open chain ester, use a lactone .
-
The rigid boat/chair transition state of a lactone enolate can sometimes invert the facial bias compared to a free-rotating ester.
-
-
HMPA/DMPU Additives:
Frequently Asked Questions (FAQ)
Q1: I am using Deng's catalyst for anhydride opening, but my conversion is stalled at 50%.
-
Diagnosis: Product Inhibition. The resulting hemiester is acidic and can protonate the basic nitrogen of the quinine catalyst, deactivating it.
-
Fix: Do not add base (it causes background racemic reaction). Instead, increase catalyst loading slightly or use a "bifunctional" catalyst (like a thiourea-cinchona derivative) that tolerates acidic protons better. Alternatively, ensure your methanol is strictly anhydrous; water can deactivate the acyl-ammonium intermediate.
Q2: Can I use a chiral auxiliary (like Evans) to make a cis-quaternary cyclic acid?
-
Advisory: Generally, no . Evans auxiliaries are excellent for acyclic systems. In cyclic systems, the auxiliary is too far from the reaction center to override the inherent ring sterics. You will likely get the thermodynamic trans product with high enantiopurity, but the wrong diastereomer.
Q3: How do I determine the absolute configuration of my new quaternary center?
-
Protocol: Do not rely solely on NMR. Quaternary centers often distort ring puckering, making coupling constants (
-values) unreliable. -
Validation:
-
X-Ray Crystallography: Derivatize the acid to a crystalline amide (e.g., using p-bromobenzylamine).
-
Chemical Correlation: Reduce the acid to the alcohol and cyclize to a lactone. If it forms a lactone readily with a neighbor -OH, they are cis. If it fails to cyclize, they are likely trans.
-
References
-
Deng, L. et al. "Parallel Kinetic Resolution of racemic anhydrides." Journal of the American Chemical Society, 124(12), 2870-2871. Link
-
Bolm, C. et al. "Desymmetrization of meso-anhydrides mediated by cinchona alkaloids." Chemical Reviews, 104(9), 4517-4530. Link
-
Stoltz, B. M. et al. "Enantioselective synthesis of quaternary stereocenters via Ir-catalyzed allylic alkylation." Chemical Science, 4, 1369-1374. Link
-
Crabtree, R. H. "The organometallic chemistry of alkanes." Chemical Reviews, 85(4), 245-269. (Foundation for Directed Hydrogenation). Link
-
Schultz, A. G. "Enantioselective synthesis of quaternary carbon centers via Birch reduction." Accounts of Chemical Research, 23(9), 272-278. Link
Sources
Technical Support Center: Resolving Low Yields in Quaternary Carbon Alkylation
Welcome to the Technical Support Center for resolving challenges in the synthesis of quaternary carbon centers via alkylation. The construction of these sterically congested motifs is a significant hurdle in modern organic synthesis, particularly within drug discovery and natural product synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the difficulties associated with quaternary carbon alkylation.
Q1: Why is the formation of quaternary carbon centers by alkylation so challenging?
A1: The primary challenge is severe steric hindrance.[3][4][5] The carbon atom targeted for alkylation is already bonded to three other carbon substituents, making it difficult for the incoming alkylating agent to approach and form a new carbon-carbon bond. This steric congestion significantly slows down the desired SN2 reaction, often leading to low yields and competing side reactions.[4][6]
Q2: What are the most common side reactions that lead to low yields?
A2: The most prevalent side reactions include:
-
Elimination (E2): Instead of substitution, the enolate can act as a base, abstracting a proton from the alkylating agent, leading to the formation of an alkene. This is especially common with secondary and tertiary alkyl halides.[7]
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to the formation of enol ethers.
-
Multiple Alkylations: If the product of the initial alkylation still possesses an acidic alpha-proton, it can be deprotonated and undergo a second alkylation, leading to undesired byproducts.[8]
-
Enolate Equilibration: Under certain conditions, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate, which may have different reactivity and stereoselectivity.[6][7][9]
Q3: What is the difference between kinetic and thermodynamic enolates, and how does it affect my reaction?
A3:
-
Kinetic Enolate: Forms faster by removing the most accessible (least sterically hindered) alpha-proton. It is favored by strong, bulky bases (like LDA) at low temperatures.[7]
-
Thermodynamic Enolate: Is the more stable enolate, typically more substituted. It is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures.[7]
The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome of the alkylation.[6] Controlling which enolate is formed is crucial for achieving high stereoselectivity.
II. Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific issues encountered during quaternary carbon alkylation experiments.
Issue 1: Low or No Conversion of Starting Material
If you are observing a significant amount of unreacted starting material, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Base | The pKa of the α-proton on a sterically hindered carbon is often higher than anticipated. A weak base may not be sufficient to generate the enolate in high concentration.[10] | 1. Switch to a stronger base: If using alkoxides (e.g., NaOEt, t-BuOK), consider switching to a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure complete enolate formation.[10] 2. Verify base activity: Ensure your base has not degraded due to improper storage. |
| Poor Solubility | If the base or the substrate is not fully soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[11] | 1. Change the solvent: Polar aprotic solvents like THF, DMF, or DMSO are generally good choices for enolate alkylations.[4][11][12] 2. Add a co-solvent: If solubility is still an issue, a co-solvent might be necessary. 3. Increase Temperature: Carefully increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.[11] |
| Steric Hindrance | The steric bulk of both the substrate and the alkylating agent can dramatically slow down the reaction rate.[4][5] | 1. Use a less hindered alkylating agent: If possible, switch to a primary alkyl halide. 2. Increase reaction time and/or temperature: More forcing conditions may be required to overcome the high activation energy.[11] |
| Poor Leaving Group | The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. | 1. Switch to a better leaving group: The reactivity order is generally I > Br > Cl > F. Tosylates and triflates are also excellent leaving groups.[6] 2. In-situ generation of a better leaving group: Adding a catalytic amount of NaI or KI can convert an alkyl chloride or bromide to the more reactive alkyl iodide via the Finkelstein reaction.[11] |
Experimental Protocol: Optimizing Base and Solvent
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add your substrate to a flame-dried flask.
-
Solvent Addition: Add anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.2 equivalents) dropwise.
-
Reaction: Slowly warm the reaction to room temperature and stir for 12-24 hours.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Analysis: Analyze the crude product by NMR or LC-MS to determine the conversion.
Issue 2: Formation of Significant Side Products
The presence of major byproducts indicates that undesired reaction pathways are competing with the desired alkylation.
Troubleshooting E2 Elimination
Troubleshooting E2 Elimination Pathway
| Contributing Factor | Explanation | Solution |
| Sterically Hindered Alkylating Agent | Secondary and especially tertiary alkyl halides are prone to elimination. | Use primary alkyl halides whenever possible. If a more complex fragment is needed, consider alternative synthetic strategies. |
| Strong, Non-hindered Base | Smaller, more basic enolates can more easily abstract a proton. | The choice of base to form the enolate can influence the outcome. A more hindered base might lead to a bulkier enolate that is less likely to cause elimination. |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Minimizing O-Alkylation
| Contributing Factor | Explanation | Solution |
| Solvent | Polar aprotic solvents like DMF and DMSO can favor O-alkylation. | Use less polar solvents like THF or diethyl ether. |
| Counter-ion | The nature of the metal counter-ion of the enolate plays a role. Lithium enolates tend to be more covalent and favor C-alkylation. | Use lithium-based strong bases like LDA or LiHMDS. |
| Hard and Soft Acids and Bases (HSAB) Theory | The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft". "Soft" electrophiles (like alkyl iodides) tend to react at the "soft" carbon center. | Use alkyl iodides as the alkylating agent. |
Issue 3: Poor Stereoselectivity
Achieving high diastereoselectivity or enantioselectivity is often a primary goal.
Factors Influencing Stereoselectivity
-
Enolate Geometry: As mentioned, controlling the formation of the E or Z enolate is critical. This can often be influenced by the choice of base and solvent.[6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the alkylating agent to one face of the enolate, leading to high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.
-
Phase-Transfer Catalysis: Using a chiral phase-transfer catalyst can create a chiral ion pair between the catalyst and the enolate, which can then be alkylated with high enantioselectivity.[13][14][15][16]
Workflow for Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst
Asymmetric Alkylation via Phase-Transfer Catalysis
III. Conclusion
Resolving low yields in quaternary carbon alkylation requires a systematic and logical approach to troubleshooting. By carefully considering the interplay of substrate, base, solvent, alkylating agent, and temperature, it is possible to significantly improve the outcome of these challenging but crucial transformations. The formation of quaternary carbon centers is vital for the synthesis of complex molecules with important biological activities, making the optimization of these reactions a worthwhile endeavor in the field of drug development.[1][2][17][18][19]
IV. References
-
Myers, A. G., et al. (n.d.). Stereocontrolled Alkylative Construction of Quaternary Carbon Centers. PMC. [Link]
-
Ferreira, R. S., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. Beilstein Journal of Organic Chemistry. [Link]
-
Ferreira, R. S., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. PMC. [Link]
-
Corey, E. J., & Guzman-Perez, A. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. PNAS. [Link]
-
Fiveable. (2025). Alkylation of enolates. Fiveable. [Link]
-
Shenvi, R. A., et al. (n.d.). Hydroalkylation of Olefins to form Quaternary Carbons. ChemRxiv. [Link]
-
Sarlah, D., et al. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. [Link]
-
Ferreira, R. S., et al. (2021). Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]
-
Kapoor, M. (2016). Optimization of the alkylation reaction. Reaction conditions were.... ResearchGate. [Link]
-
Maruoka, K., & Ooi, T. (2013). Construction of a Chiral Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 2-Arylcyclohexanones under Phase-Transfer Conditions. Journal of the American Chemical Society. [Link]
-
Wu, H., et al. (n.d.). Recent advances in the asymmetric catalytic construction of oxa-quaternary carbon centers. Organic Chemistry Frontiers. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Gouverneur, V., & Toste, F. D. (2022). Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. Journal of the American Chemical Society. [Link]
-
Daugulis, O., et al. (n.d.). Optimization of the External Directing Group Depending on the Substrates for the Regioselective C–H Alkenylation of Phenyl Ethers. PMC. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Melchiorre, P., et al. (2016). Asymmetric catalytic formation of quaternary carbons by iminium ion trapping of radicals. PubMed. [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Beller, M., & Wu, L. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Unknown. (2025). Alkyl Strategies for Optimizing Reaction Conditions. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ResearchGate. (2025). Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation of α-Substituted Malonate-Imidazolidinones. [Link]
-
University of Oklahoma. (2025). How one carbon atom is changing drug development. [Link]
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Wang, J., et al. (2023). Construction of Chiral Quaternary Carbon Centers via Asymmetric Metal Carbene gem-Dialkylation. PubMed. [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Bickelhaupt, F. M., & van der Meer, M. P. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]
-
Myriamed. (2023). Drug development faces several challenges in the current landscape,.... [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]
-
OpenStax. (2023). 11.3 Characteristics of the SN2 Reaction. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
Sources
- 1. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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Technical Support Center: Optimizing Chiral Ligands for cis-Quaternary Acid Catalysis
Welcome to the technical support center for the optimization of chiral ligands in cis-quaternary acid catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically congested quaternary stereocenters. The formation of these centers is a significant challenge in organic synthesis, and the selection and optimization of the chiral ligand are paramount to achieving high yields and stereoselectivities.[1][2][3][4]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven insights to ensure the reliability of your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the optimization of chiral ligands for the synthesis of molecules with cis-quaternary stereocenters. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low Enantioselectivity (ee)
You're observing poor enantiomeric excess in your reaction, despite using a well-established chiral phosphoric acid (CPA) catalyst.
-
Potential Cause 1: Inappropriate Ligand Scaffold. The chiral ligand's backbone may not be providing the necessary steric or electronic environment to effectively discriminate between the two prochiral faces of the substrate. The modularity of many chiral ligands allows for systematic variation of substituents to fine-tune the catalyst's properties.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Systematic Ligand Modification: If using a modular ligand, systematically vary the substituents at different positions to probe their effect on enantioselectivity.[6] For example, with BINOL-derived phosphoric acids, modifying the 3,3' positions with bulky groups can create a more defined chiral pocket.[10]
-
Scaffold Hopping: If modifications to the current ligand scaffold are unsuccessful, consider exploring different classes of chiral ligands. For instance, if a BINOL-based ligand is failing, a SPINOL- or VAPOL-derived catalyst might offer a different and more effective chiral environment.[11]
-
Computational Modeling: Employ computational methods, such as Density Functional Theory (DFT), to model the transition states of the reaction with different ligands. This can provide insights into the interactions governing stereoselectivity and guide the selection of a more suitable ligand.[12]
-
-
Visualizing Ligand Modification Strategy:
Caption: Ligand optimization workflow for improving enantioselectivity.
Issue 2: Poor cis/trans Diastereoselectivity
Your reaction is producing a mixture of cis and trans diastereomers, with the desired cis isomer being the minor product.
-
Potential Cause 1: Insufficient Steric Hindrance. The chiral ligand may not be bulky enough to effectively block the approach of the nucleophile from the face that would lead to the trans product. The steric properties of the ligand play a crucial role in controlling diastereoselectivity.[5][7]
-
Potential Cause 2: Unfavorable Electronic Effects. The electronic properties of the ligand can influence the geometry of the transition state. A ligand that is too electron-withdrawing or electron-donating may destabilize the transition state leading to the cis product.
-
Troubleshooting Steps:
-
Increase Steric Bulk: Introduce larger substituents on the chiral ligand, particularly in positions that are in close proximity to the reacting centers in the transition state. This can be guided by mechanistic understanding or computational modeling.
-
Tune Electronic Properties: Modify the electronic nature of the ligand by introducing electron-donating or electron-withdrawing groups. This can alter the Lewis acidity of the catalyst and influence the reaction pathway. For example, in some palladium-catalyzed reactions, more electrophilic metal centers favor the formation of branched products.[5][8]
-
Solvent and Temperature Optimization: The reaction solvent can significantly impact diastereoselectivity by solvating the transition state differently. Screen a range of solvents with varying polarities. Lowering the reaction temperature can also enhance selectivity by favoring the lower-energy transition state.
-
-
Data Summary for Optimization:
| Parameter | Variation 1 | Variation 2 | Variation 3 | cis:trans Ratio |
| Ligand Substituent | -H | -Ph | -tBu | 30:70 -> 50:50 -> 85:15 |
| Solvent | Toluene | Dichloromethane | THF | 40:60 -> 65:35 -> 75:25 |
| Temperature | 25 °C | 0 °C | -20 °C | 55:45 -> 70:30 -> 90:10 |
Issue 3: Catalyst Decomposition or Inactivity
You observe a lack of reactivity or a significant decrease in catalytic activity over time.
-
Potential Cause 1: Catalyst Poisoning. Impurities in the starting materials, solvents, or atmosphere (e.g., water, oxygen) can deactivate the catalyst. Chiral phosphoric acids can be particularly sensitive to basic impurities.
-
Potential Cause 2: Catalyst Degradation. The reaction conditions (e.g., high temperature, incompatible additives) may be causing the chiral ligand or the active catalytic species to decompose.
-
Troubleshooting Steps:
-
Purification of Reagents and Solvents: Ensure all starting materials and solvents are rigorously purified and dried. Use of a glovebox or Schlenk techniques to maintain an inert atmosphere is highly recommended.
-
Screening of Additives: If using additives, ensure they are compatible with the catalyst. Some additives can have a detrimental effect on catalyst stability and activity.
-
Reaction Condition Optimization: Evaluate the effect of temperature and reaction time. Running the reaction at a lower temperature for a longer duration may prevent catalyst decomposition.
-
Immobilization of the Catalyst: Consider immobilizing the chiral phosphoric acid catalyst on a solid support. This can enhance catalyst stability, reusability, and facilitate purification.[13]
-
-
Experimental Protocol: Catalyst Stability Test
-
Set up three parallel reactions under an inert atmosphere.
-
Reaction 1 (Control): Use standard, purified reagents and solvents.
-
Reaction 2: Spike the reaction with a small amount of water (e.g., 1 equivalent relative to the catalyst).
-
Reaction 3: Spike the reaction with a small amount of a potential impurity from a starting material.
-
Monitor the conversion and enantioselectivity of all three reactions over time using an appropriate analytical technique (e.g., chiral HPLC, GC).[14][15][16]
-
A significant drop in performance in Reactions 2 or 3 compared to the control will indicate sensitivity to those specific impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the initial chiral ligand for my reaction?
A1: The initial choice of a chiral ligand is often guided by literature precedents for similar transformations. Look for reactions with substrates that are structurally related to yours. If no direct precedent exists, start with a "privileged ligand" scaffold, such as those based on BINOL or TADDOL, as they have shown broad applicability across a range of reactions.[8] Consider the proposed mechanism of your reaction and choose a ligand with steric and electronic properties that are likely to favor the desired stereochemical outcome.
Q2: What analytical techniques are best for monitoring reaction progress and determining stereoselectivity?
A2: A combination of techniques is often necessary for comprehensive analysis.
-
For Reaction Progress (Conversion):
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the consumption of starting materials and formation of products.
-
In-situ Spectroscopy (FTIR, Raman): Process Analytical Technology (PAT) tools like ReactIR or ReactRaman can provide real-time monitoring of reaction kinetics.[15]
-
-
For Stereoselectivity (ee and dr):
-
Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining enantiomeric excess and diastereomeric ratio.[14][15][16]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.
-
Circular Dichroism (CD) and Polarimetry: Can be used for a quick assessment of optical activity but are less accurate for precise ee determination than chromatographic methods.[15]
-
Q3: Can I use a racemic ligand and resolve the products later?
A3: While product resolution is a possible strategy, it is generally less efficient than asymmetric catalysis. A successful asymmetric reaction will selectively produce the desired enantiomer, maximizing the yield of the target molecule and avoiding a potentially difficult and costly separation step. The development of an effective catalytic asymmetric process is often a more desirable and scalable approach in the long run.
Q4: How does the counterion of the chiral phosphoric acid affect the catalysis?
A4: The counterion can play a significant role in the catalytic cycle. In some cases, the chiral phosphoric acid acts as a chiral anion to a cationic metal catalyst, forming a chiral ion pair that influences the stereochemical outcome.[17] The nature of this ion pair can affect the solubility, stability, and reactivity of the catalytic species. Therefore, if you are using a salt of a chiral phosphoric acid, the choice of the counter-cation can be an additional parameter to optimize.
Q5: What is the role of non-covalent interactions in chiral phosphoric acid catalysis?
A5: Non-covalent interactions, such as hydrogen bonding, aromatic interactions (π-stacking), and van der Waals forces, are crucial for the stereodifferentiation in chiral phosphoric acid catalysis.[18] The chiral ligand and the catalyst create a well-defined chiral environment where these weak interactions with the substrate in the transition state dictate the stereochemical outcome. Understanding and manipulating these interactions through ligand design is key to achieving high enantioselectivity.[18]
-
Visualizing Non-Covalent Interactions:
Caption: Key non-covalent interactions in CPA catalysis.
III. References
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC. Available from:
-
Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC. Available from:
-
Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Stereochemical Diversity in Chiral Ligand Design: Discovery and Optimization of Catalysts for the Enantioselective Addition of Allylic Halides to Aldehydes - Organic Chemistry Portal. Available from:
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - PNAS. Available from:
-
Design of Chiral Ligands for Asymmetric Catalysis - CHIMIA. Available from:
-
Advances in chiral analysis: from classical methods to emerging technologies. Available from:
-
Chirality in Chemical Synthesis - Mettler Toledo. Available from:
-
Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis - MDPI. Available from:
-
Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC. Available from:
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from:
-
Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis - ResearchGate. Available from:
-
Advances in chiral analysis: from classical methods to emerging technologies - Unipd. Available from:
-
Catalytic asymmetric synthesis of all-carbon quaternary stereocenters - PNAS. Available from:
-
Experimental Design Methodologies for the Optimization of Chiral Separations: An Overview. Available from:
-
Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles | Organic Letters - ACS Publications. Available from:
-
Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides by alkenylmetal reagents - PMC. Available from:
-
Molecular-Level Design of Heterogeneous Chiral Catalysts Wilfred T. Tysoe, Andrew Gellman, Charles Sykes and Francisco Zaer - OSTI. Available from:
-
Experimental Design Methodologies for the Optimization of Chiral Separations: An Overview. Available from:
-
Chiral Analysis: Mapping the Essentials - Chiralpedia. Available from:
-
Stressed ligands switch catalysis selectivity | Research - Chemistry World. Available from:
-
(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis - ResearchGate. Available from:
-
Chiral phosphoric acid catalysis: From numbers to insights - ResearchGate. Available from:
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Available from:
-
General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry | ACS Catalysis. Available from:
-
Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation - E3S Web of Conferences. Available from:
-
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis | Chemical Reviews - ACS Publications. Available from:
-
Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
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- 4. Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides by alkenylmetal reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Cyclization Failures in Quaternary Acid Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of cyclic quaternary acids. The construction of all-carbon quaternary centers is a significant hurdle in modern organic synthesis due to the inherent steric hindrance associated with forming these congested C(sp³)–C(sp³) bonds.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common failures in these critical cyclization reactions.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Cyclization Failures
This section addresses the most common issues encountered during the intramolecular cyclization to form cyclic ketones and acids with a quaternary center.
Question 1: My Dieckmann condensation to form a 5- or 6-membered ring is giving very low yield or no product. What are the likely causes and how can I fix it?
Answer:
Failure of a Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a frequent problem when attempting to form a sterically hindered quaternary center.[2][3][4] The key is to favor the intramolecular reaction over competing intermolecular side reactions.
Underlying Causes & Solutions:
-
Steric Hindrance: The quaternary center significantly slows down the desired intramolecular cyclization.[5]
-
Solution: Employ high-dilution conditions. By slowly adding your substrate to the reaction mixture, you maintain a very low concentration of the starting material, which statistically favors the intramolecular reaction pathway over intermolecular dimerization or polymerization.
-
-
Insufficiently Strong Base: The acidity of the α-proton is reduced due to the electron-donating effect of the alkyl groups on the quaternary center.
-
Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide is traditional, sterically hindered bases like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) are often more effective, especially in aprotic solvents like THF.[6] These bases can deprotonate the less acidic α-proton without competing in nucleophilic attack on the ester.
-
-
Reversible Reaction: The Dieckmann condensation is a reversible reaction.[1] The final, irreversible deprotonation of the newly formed β-ketoester drives the reaction to completion.[2] If the product is not sufficiently acidic, the equilibrium may not favor cyclization.
-
Solution: Ensure you are using at least one full equivalent of base. This is crucial for the final deprotonation step that makes the overall reaction thermodynamically favorable.[2]
-
-
Incorrect Ring Size: Dieckmann condensations are most effective for forming stable 5- and 6-membered rings.[2][3][7] Attempting to form smaller or larger rings can be challenging due to ring strain or unfavorable entropic factors.[7]
-
Solution: For rings larger than 7 members, consider alternative cyclization strategies such as a ring-closing metathesis (RCM) or a McMurry coupling.
-
Troubleshooting Workflow: Dieckmann Condensation
Caption: Troubleshooting flowchart for Dieckmann condensation failures.
Question 2: My radical cyclization is failing to produce the desired cyclic product and I'm recovering starting material or observing undesired side reactions. What should I investigate?
Answer:
Radical cyclizations are powerful for forming C-C bonds, but their success is highly dependent on the kinetics of the cyclization versus competing reactions.
Underlying Causes & Solutions:
-
Slow Rate of Cyclization: The rate of intramolecular cyclization must be faster than the rate of intermolecular reactions or reduction of the radical intermediate.
-
Solution: Increase the effective molarity of the reacting partners. This can be achieved by introducing conformational constraints in the linear precursor, such as a double bond or a ring, which pre-organizes the molecule for cyclization.[5]
-
-
Unfavorable Radical Precursor: The choice of radical precursor and initiator is critical.
-
Solution: Experiment with different radical initiation systems. For example, if using a tin-based reagent like AIBN/Bu3SnH, consider switching to a less toxic and often more efficient silane-based system or photoredox catalysis. The choice of initiator can influence the rate of radical generation and subsequent reactions.
-
-
Competing Pathways: The generated radical can undergo other reactions, such as elimination or reaction with the solvent.
-
Solution: Carefully select your solvent. A solvent that can participate in hydrogen atom transfer can quench the desired radical intermediate. Non-participating solvents like benzene, toluene, or THF are generally preferred.[6]
-
-
Regioselectivity Issues: For some substrates, there may be competing pathways for ring closure (e.g., 5-exo-trig vs. 6-endo-trig).
-
Solution: The regioselectivity is often governed by Baldwin's rules. Ensure your substrate is designed to favor the desired cyclization pathway. For instance, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations for radical reactions.[8]
-
Question 3: I am attempting an acid-catalyzed cyclization (e.g., Friedel-Crafts acylation or a Nazarov cyclization), but the reaction is messy with many side products. How can I improve the selectivity?
Answer:
Acid-catalyzed cyclizations are prone to side reactions due to the involvement of highly reactive carbocationic intermediates.
Underlying Causes & Solutions:
-
Overly Harsh Acidic Conditions: Strong Brønsted or Lewis acids can lead to undesired rearrangements, eliminations, or polymerization.
-
Solution: Screen a variety of Lewis and Brønsted acids of varying strengths. Sometimes a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) is more effective than a strong one (e.g., AlCl₃). For Brønsted acids, consider using a solid-supported acid catalyst for easier removal and potentially milder conditions.[9] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can promote cyclization under milder acidic conditions.[10][11]
-
-
Carbocation Rearrangements: The initially formed carbocation may rearrange to a more stable species before cyclization can occur.
-
Solution: Substrate design is key. Stabilize the desired carbocationic intermediate or design the substrate to make rearrangement less favorable. Sometimes, lowering the reaction temperature can disfavor higher-energy rearrangement pathways.
-
-
Competing Nucleophiles: If other nucleophilic groups are present in the molecule, they may compete with the desired intramolecular reaction.
-
Solution: Protect any competing nucleophilic functional groups (e.g., alcohols, amines) before attempting the cyclization.
-
Section 2: Key Experimental Protocols
Protocol 1: High-Dilution Dieckmann Condensation for Sterically Hindered Substrates
This protocol is designed to favor intramolecular cyclization over intermolecular side reactions.
Materials:
-
Substrate (diester)
-
Anhydrous, aprotic solvent (e.g., THF, Toluene)
-
Strong, non-nucleophilic base (e.g., LHMDS, t-BuOK)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and the base to the reaction flask. Cool the mixture to the desired temperature (e.g., -78 °C for LDA, or as appropriate for the chosen base).
-
Dissolve the diester substrate in a separate flask with anhydrous solvent to a known concentration (e.g., 0.1 M).
-
Using a syringe pump, add the solution of the diester to the stirred solution of the base over a prolonged period (e.g., 4-8 hours). The slow addition is crucial for maintaining high dilution.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) at the same temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous workup and purification.
Data Interpretation Table: Dieckmann Condensation Optimization
| Variable | Condition A | Condition B | Condition C | Outcome |
| Base | NaOEt | t-BuOK | LHMDS | LHMDS gave the highest conversion to the cyclized product. |
| Solvent | Ethanol | THF | Toluene | Toluene and THF performed better than the protic solvent Ethanol. |
| Temperature | Room Temp | 0 °C | -78 °C | Lower temperatures with stronger bases improved selectivity. |
| Addition Time | 10 min | 1 hour | 4 hours | Slower addition significantly reduced the formation of dimeric byproducts. |
Section 3: Mechanistic Insights and Visualizations
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Competing Pathways in Dieckmann Condensation
Caption: Intermolecular vs. Intramolecular pathways in Dieckmann condensation.
References
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A Comparative Guide to NOESY NMR Analysis for Determining cis-Quaternary Acid Configuration
For researchers, scientists, and drug development professionals, the unambiguous determination of molecular stereochemistry is a cornerstone of successful research and development. Among the various stereochemical challenges, the assignment of configuration at quaternary carbon centers, particularly within cyclic systems like cis-quaternary acids, presents a significant hurdle. This guide provides an in-depth technical comparison of Nuclear Overhauser Effect Spectroscopy (NOESY) as a primary tool for this purpose, grounded in experimental data and field-proven insights.
The Challenge of the Quaternary Stereocenter
Quaternary stereocenters, by their nature, lack a directly attached proton. This absence eliminates the possibility of using through-bond J-coupling, a fundamental tool for stereochemical analysis via techniques like COSY or TOCSY, to determine the relative orientation of substituents. Consequently, chemists must turn to through-space correlation methods, with NOESY being the preeminent technique.[1][2] The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interactions between protons that are in close spatial proximity, typically within 5 Å.[3][4] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive probe of molecular geometry.[5][6]
Why NOESY is the Method of Choice
NOESY excels in defining the three-dimensional architecture of molecules by revealing which protons are close to each other in space, irrespective of their bonding connectivity.[5][7] This is particularly crucial for cyclic systems containing a cis-quaternary acid moiety. In such structures, the key is to identify NOE correlations between protons on the substituents of the quaternary carbon and protons on the ring system that have a defined stereochemical relationship.
A typical scenario involves observing an NOE between a methyl group (a common substituent at a quaternary center) and a proton on the same face of the ring system. This single, unambiguous correlation can often be sufficient to assign the relative stereochemistry.
Logical Workflow for Stereochemical Assignment
The process of using NOESY to determine the configuration of a cis-quaternary acid can be visualized as a logical workflow:
Figure 1: Workflow for cis-quaternary acid configuration analysis using NOESY.
Experimental Protocol: A Step-by-Step Guide
The success of a NOESY experiment hinges on careful sample preparation and parameter optimization. The following is a generalized protocol for a standard 2D NOESY experiment on a Bruker spectrometer.
1. Sample Preparation:
-
Concentration: Prepare a sample of approximately 5-15 mg of the quaternary acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H NMR spectrum with 8-16 scans.[8]
-
Purity: Ensure the sample is free from paramagnetic impurities, as these can significantly quench the NOE effect. Filtering the sample through a small plug of cotton or glass wool into the NMR tube is recommended.[8]
-
Degassing: For small molecules, removing dissolved oxygen by bubbling an inert gas like nitrogen or argon through the sample for several minutes can improve the quality of the NOESY spectrum.[9]
2. Instrument Setup and Calibration:
-
Lock and shim the sample to achieve optimal field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Calibrate the 90° pulse width for the proton channel.
3. NOESY Parameter Optimization:
-
Pulse Program: Select a standard gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker instruments).[9]
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[4] It is the duration during which magnetization is exchanged between spatially close protons. The optimal mixing time depends on the molecular weight of the analyte.[4][7]
-
Acquisition Parameters:
-
Number of Scans (ns): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
-
Number of Increments (ni): 256 to 512 increments in the indirect dimension (F1) provide adequate resolution.[9]
-
Recycle Delay (d1): Set to approximately 1.5 times the longest T₁ relaxation time of the protons of interest. A value of 1-2 seconds is usually sufficient.
-
4. Data Processing and Analysis:
-
Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Phase correct the spectrum carefully.
-
Analyze the 2D spectrum for cross-peaks that indicate through-space interactions. Diagonal peaks represent the 1D spectrum, while off-diagonal peaks (cross-peaks) reveal NOE correlations.[1][5]
Interpreting the Data: A Case Study
Consider a hypothetical cis-quaternary acid with a methyl group and a carboxylic acid group at the quaternary center. The key to confirming the cis configuration is to observe an NOE between the methyl protons and a proton on the same face of the ring.
| Observed NOE Correlation | Interacting Protons | Inferred Spatial Proximity | Conclusion |
| Strong | Methyl protons ↔ Axial proton at C2 | Close proximity (< 3 Å) | Methyl group is on the same face as the axial proton. |
| Weak | Methyl protons ↔ Equatorial proton at C2 | Larger distance (> 4 Å) | Consistent with the cis configuration. |
| None | Methyl protons ↔ Protons on the opposite face of the ring | Distant (> 5 Å) | Supports the assigned stereochemistry. |
Table 1: Example of NOE data interpretation for a cis-quaternary acid.
Comparison with Alternative Methods
While NOESY is a powerful tool, it's essential to be aware of its limitations and potential alternatives.
| Method | Principle | Advantages | Disadvantages |
| NOESY | Through-space dipolar coupling | Widely applicable, provides direct evidence of spatial proximity. | Can be ambiguous for flexible molecules, NOE can be zero for medium-sized molecules.[11][12] |
| ROESY | NOE in the rotating frame | Always produces a positive signal, ideal for medium-sized molecules where NOE is near zero.[1][11] | More prone to artifacts from through-bond (TOCSY-type) transfers.[13] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides an unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Computational Modeling | Calculation of minimum energy conformations | Can predict likely conformations and inter-proton distances to support NMR data. | Accuracy is dependent on the level of theory and can be computationally expensive. |
Table 2: Comparison of methods for determining stereochemistry.
Advanced Considerations and Troubleshooting
-
Conformational Flexibility: For flexible molecules, the observed NOE is an average over all conformations. This can lead to weak or ambiguous signals. In such cases, combining NOESY data with computational modeling can provide a more complete picture.[12][14]
-
Spin Diffusion: In larger molecules or with long mixing times, magnetization can be relayed through a chain of protons, leading to misleading cross-peaks. Using shorter mixing times can help to minimize this effect.[4]
-
Zero NOE for Medium-Sized Molecules: As mentioned, for molecules in the ~700-1200 Da range, the NOE can be close to zero. In these instances, ROESY is the recommended alternative.[4][11]
Conclusion
NOESY NMR spectroscopy remains an indispensable tool for the stereochemical elucidation of complex molecules, including cis-quaternary acids. A well-designed NOESY experiment, coupled with a thorough understanding of the underlying principles, can provide definitive evidence of relative stereochemistry. By carefully optimizing experimental parameters and considering potential pitfalls such as conformational flexibility and spin diffusion, researchers can confidently assign the configuration of even the most challenging stereocenters. When faced with ambiguous NOESY data, alternative techniques such as ROESY and computational modeling offer complementary information to arrive at a conclusive structural assignment.
References
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5.4: NOESY Spectra - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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The determination of stereochemistry at the C-2 chiral center of... - ResearchGate. ResearchGate. Available at: [Link]
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A Researcher's Guide to the In Vitro Stability of Carboxylic Acid-Containing Pharmacophores
Welcome to a comprehensive examination of the in vitro stability of pharmacophores containing a carboxylic acid moiety, a common and versatile functional group in modern drug discovery. This guide moves beyond simple protocol recitation. Instead, it aims to provide the strategic and mechanistic understanding required to design, execute, and interpret robust in vitro stability studies. As drug development professionals, our goal is not merely to generate data, but to generate decisive insights that guide medicinal chemistry efforts and predict in vivo behavior.
This document will delve into the critical degradation pathways affecting these structures, provide detailed, self-validating experimental protocols for assessing their stability in various biological matrices, and offer a framework for comparative data analysis.
The Central Role of the Carboxylic Acid Moiety and Its Stability
Carboxylic acids are prevalent in pharmaceuticals due to their ability to form strong interactions with biological targets. However, their ionizable nature can present challenges for cell permeability and oral bioavailability. To overcome this, the acid is often masked as an ester prodrug, which is designed to be cleaved in vivo to release the active carboxylic acid.[1] This elegant solution introduces a critical dependency: the stability of the ester linkage.
The in vitro stability of these compounds is a double-edged sword:
-
For Prodrugs: A controlled instability is desired. The compound must be stable enough to reach its target but labile enough to be efficiently hydrolyzed by enzymes in plasma or the liver to release the active drug.[2][3]
-
For Active Ester Drugs: Stability is paramount. Premature hydrolysis leads to rapid clearance, reduced efficacy, and a shortened duration of action.[1][4]
Therefore, a thorough in vitro stability assessment is not a checkbox exercise but a fundamental component of the drug discovery cascade, essential for optimizing pharmacokinetic profiles and avoiding late-stage failures.[5][6][7]
Primary Degradation Pathways: A Mechanistic Overview
Understanding the "how" and "why" of degradation is crucial for interpreting stability data. For carboxylic acid derivatives, especially esters, two primary pathways dominate in vitro.
Chemical Hydrolysis
This is the non-enzymatic cleavage of a bond by water, and its rate is highly dependent on pH.[8] While often slower than enzymatic hydrolysis, it is a baseline instability that must be quantified. In discovery, assessing stability in buffers across a physiological pH range (e.g., pH 5.0, 7.4, 9.0) is critical to understand how the compound will behave in different environments, from acidic endosomes to the slightly alkaline conditions of the small intestine.
Enzymatic Hydrolysis
This is the most significant metabolic pathway for many ester-containing drugs.[9] The body possesses a superfamily of enzymes called esterases that efficiently catalyze the hydrolysis of esters to their corresponding carboxylic acid and alcohol components.[1]
-
Carboxylesterases (CES): These are the primary enzymes responsible for drug hydrolysis in humans, with hCE1 and hCE2 being the most important.[1][2] They are highly expressed in the liver and intestine, and their activity is a key determinant of the clearance of many ester prodrugs.[1][10]
-
Plasma Esterases: Blood and plasma also contain various esterases and cholinesterases that can hydrolyze labile functional groups.[3][5] Compounds that are rapidly degraded in plasma often exhibit poor in vivo efficacy due to pre-systemic clearance.[4][11]
The following experimental sections are designed to dissect the contributions of these chemical and enzymatic pathways.
Experimental Design: Self-Validating Protocols for Stability Assessment
The trustworthiness of any stability study hinges on its design. Each protocol below includes critical controls to ensure the data is interpretable and valid. The primary analytical endpoint for these studies is the quantification of the parent compound over time, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity.[11][12]
Workflow Overview: In Vitro Stability Assessment
The general workflow for assessing stability in biological matrices is a multi-step process designed for precision and reproducibility.
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Chemical Stability in Physiological Buffers
Causality: This assay isolates the compound from enzymatic activity to measure its intrinsic chemical stability at different pH values. This helps distinguish between chemical degradation and metabolism. Phosphate buffers are commonly used as they effectively maintain pH in the physiological range.[13]
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM phosphate) at pH 5.0, 7.4, and 9.0.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Setup: In triplicate for each pH and time point, add 5 µL of the 10 mM stock to 495 µL of buffer for a final concentration of 100 µM. Note: Lower concentrations (e.g., 1-10 µM) can be used if solubility is a concern, but this may require more sensitive analytics.
-
Time Points: Incubate the solutions at 37°C. Collect samples at t=0, 2, 4, 8, and 24 hours.
-
Sample Quenching: For each sample, transfer 50 µL of the incubation mixture into a vial or plate well containing 100 µL of acetonitrile with a suitable internal standard to stop any further degradation and precipitate any impurities.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining relative to the t=0 sample.
Protocol 2: Stability in Human Plasma
Causality: This assay evaluates a compound's susceptibility to hydrolysis by plasma enzymes.[3] It is a critical screen, as high instability in plasma often correlates with rapid in vivo clearance and poor bioavailability for many drug classes.[4][11]
Methodology:
-
Materials: Pooled human plasma, test compound, control compounds (one stable, one labile), and termination solution (acetonitrile with internal standard).
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation Setup:
-
Dispense 396 µL of pre-warmed (37°C) human plasma into microcentrifuge tubes.
-
Add 4 µL of the 1 mM test compound stock to each tube for a final concentration of 10 µM (final DMSO concentration of 1%).
-
Vortex gently to mix.
-
-
Time Points: Incubate the plate at 37°C. The standard time points are 0, 15, 30, 60, and 120 minutes.[4]
-
Sample Quenching: At each designated time point, transfer 50 µL of the incubation mixture into a well of a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard.
-
Self-Validation/Controls:
-
Time Zero (t=0): Add the quenching solution before adding the test compound to the plasma to represent 100% of the initial concentration.
-
Positive Control: A compound known to be rapidly hydrolyzed in plasma (e.g., a labile ester).
-
Negative Control: A compound known to be stable in plasma.
-
-
Analysis: Seal the plate, vortex, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis. Calculate the percentage of compound remaining at each time point relative to the t=0 sample and determine the half-life (t½).
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This is the workhorse assay for assessing Phase I metabolism.[6] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably Cytochrome P450s (CYPs) and also contribute to ester hydrolysis.[14] The assay predicts hepatic clearance, a major determinant of a drug's half-life in the body.[15][16]
Methodology:
-
Reagent Preparation:
-
Test Compound: 1 µM final concentration (from a DMSO stock, final DMSO < 0.5%).
-
HLM: 0.5 mg/mL final concentration in 100 mM phosphate buffer (pH 7.4).
-
Cofactor Solution: An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.
-
-
Incubation Setup (96-well plate format):
-
Add buffer, HLM, and test compound to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Add pre-warmed cofactor solution to initiate the metabolic reactions. For "-NADPH" control wells, add buffer instead.
-
Time Points: Incubate at 37°C with gentle shaking. Typical time points are 0, 5, 15, 30, and 60 minutes.[12]
-
Sample Quenching: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Self-Validation/Controls:
-
Time Zero (t=0): Add the quenching solution before initiating the reaction with NADPH.
-
-NADPH Control: Incubate the compound with HLM but without the NADPH cofactor. Significant degradation in this control suggests non-CYP-mediated metabolism, such as hydrolysis by microsomal carboxylesterases.
-
Positive Control: A compound with a known, moderate rate of metabolism (e.g., Midazolam).
-
-
Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant by LC-MS/MS. From the disappearance of the parent compound, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Caption: Enzymatic hydrolysis of an ester prodrug.
Comparative Analysis and Data Interpretation
Raw data is only as valuable as its interpretation. By comparing results across assays, a clear picture of a compound's liabilities emerges. All quantitative data should be summarized in clear, structured tables.
Table 1: Hypothetical In Vitro Stability Data for Quaternary Acid Pharmacophores
| Compound ID | Structure Type | Chemical Stability (t½, pH 7.4, 24h) | Plasma Stability (t½, min) | HLM Stability (t½, min, +NADPH) | HLM Stability (t½, min, -NADPH) |
| Cmpd-A | Methyl Ester | > 24 hours | > 120 | 45.2 | > 120 |
| Cmpd-B | Ethyl Ester | > 24 hours | 15.8 | 12.5 | 13.1 |
| Cmpd-C | Carboxylic Acid | > 24 hours | > 120 | > 120 | > 120 |
Interpretation and Causality:
-
Cmpd-A (The CYP-Metabolized Compound): This compound is chemically stable and stable in plasma, indicating it is not a substrate for plasma esterases. In liver microsomes, it is metabolized only in the presence of NADPH, pointing to CYP-mediated metabolism as the primary clearance pathway. This is a common and often desirable profile.
-
Cmpd-B (The Hydrolysis-Prone Compound): This compound is chemically stable but degrades rapidly in both plasma and liver microsomes. Crucially, its degradation in HLM is independent of NADPH (the half-life is nearly identical with and without the cofactor). This strongly suggests that hydrolysis by esterases is the dominant clearance mechanism.[1][10] This profile might be ideal for a prodrug designed for rapid activation or problematic for a drug requiring a longer duration of action.
-
Cmpd-C (The Stable Parent Drug): As the parent carboxylic acid, this compound is, as expected, highly stable across all in vitro systems. This serves as a crucial baseline and represents the active form that would be released from prodrugs like Cmpd-A and Cmpd-B.
Conclusion and Strategic Outlook
The in vitro stability assessment of carboxylic acid-containing pharmacophores is a multi-faceted investigation that provides critical foresight into a compound's pharmacokinetic destiny. By systematically evaluating chemical stability, susceptibility to plasma enzymes, and hepatic metabolism, researchers can build a comprehensive stability profile. This data-driven approach allows for the early identification of liabilities, guides structure-activity and structure-stability relationships, and ultimately enables the selection of drug candidates with a higher probability of in vivo success.
Remember, the goal of these studies is not simply to determine if a compound is "stable" or "unstable," but to understand the precise mechanisms, rates, and biological systems responsible for its degradation. This deeper understanding is the hallmark of a robust and efficient drug discovery program.
References
-
La-Beck, N. M., & Liu, A. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. Available at: [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Available at: [Link]
-
Umehara, K., Zollinger, M., et al. (2016). Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. Taylor & Francis Online. Available at: [Link]
-
Meyer, M. R., Gergov, M., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. Available at: [Link]
-
Umehara, K., Zollinger, M., et al. (2016). Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors. University of Cape Town. Available at: [Link]
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PCBIS. (n.d.). Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]
-
Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Semantic Scholar. Available at: [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]
-
Bienta. (n.d.). Plasma Stability Assay. Available at: [Link]
-
Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. PubMed. Available at: [Link]
-
ADBAC Issues Steering Committee. (2021). Comments to the Scientific Guidance Panel regarding the use of analytical methodology. Biomonitoring California. Available at: [Link]
-
AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Available at: [Link]
-
de Nijs, M., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. PubMed. Available at: [Link]
-
Palaninathan, S. K., et al. (2014). Quantification of Quaternary Structure Stability in Aggregation-Prone Proteins under Physiological Conditions: The Transthyretin Case. PMC. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. Available at: [Link]
- Bundgaard, H., & Nielsen, N. M. (1988). Prodrug derivatives of carboxylic acid drugs. Google Patents.
-
Fura, A. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. ResearchGate. Available at: [Link]
-
Ceriotti, L., et al. (2022). Stability of quaternary ammonium compounds (QACs) at various temperatures over time. ResearchGate. Available at: [Link]
-
Obach, R. S. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. Available at: [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Available at: [Link]
-
Urimi, A., et al. (2025). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. PMC. Available at: [Link]
-
EURL-Pesticides. (2016). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Available at: [Link]
-
Hrubec, T. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. Available at: [Link]
-
Creative Bioarray. (n.d.). Microsomal Metabolic Stability. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
Palaninathan, S. K., et al. (2014). Quantification of Quaternary Structure Stability in Aggregation-Prone Proteins under Physiological Conditions: The Transthyretin Case. ACS Publications. Available at: [Link]
-
European Medicines Agency. (n.d.). Quality: stability. Available at: [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Available at: [Link]
-
Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. USDA ARS. Available at: [Link]
-
GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. Available at: [Link]
-
LeBouf, R. F., et al. (2017). Storage stability of quaternary ammonium compounds (%bias) by media and analyte. ResearchGate. Available at: [Link]
-
Di, L., & Kerns, E. H. (2009). Stability challenges in drug discovery. PubMed. Available at: [Link]
-
Food and Drugs Authority Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Al-Achi, A., et al. (2013). In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]
-
Hilaris. (n.d.). Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. Available at: [Link]
-
Beezer, A. E., & Gaisford, Z. (2009). Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry. ResearchGate. Available at: [Link]
-
Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Available at: [Link]
-
Gholamalipour, Y., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. MDPI. Available at: [Link]
-
Weise, F., et al. (2011). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids. ResearchGate. Available at: [Link]
-
Glibil, N., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Available at: [Link]
-
Taylor & Francis. (n.d.). Quaternary ammonium compounds – Knowledge and References. Available at: [Link]
-
Khan Academy. (n.d.). Chemistry of buffers and buffers in our blood. Available at: [Link]
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- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
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- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 16. researchgate.net [researchgate.net]
Part 1: Operational Priority & Hazard Identification
Standard Operating Procedure: Safe Disposal of Cis-Quaternary Acid
Executive Summary Cis-Quaternary Acid (Chemical Name: (1R,2R)-2-(2-carboxyethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) is a specific degradation product and process impurity associated with the neuromuscular blockers Cisatracurium Besylate and Atracurium .[1][2][3]
Unlike common organic acids, this compound is a quaternary ammonium zwitterion . It possesses both a permanent positive charge (quaternary nitrogen) and a pH-dependent carboxylic acid group. This dual nature dictates its solubility, reactivity, and toxicity profile. It is classified as a Class 6.1 Toxic Substance and poses significant environmental risks to aquatic systems due to its quaternary ammonium moiety.
Immediate Safety Directive:
-
NEVER dispose of Cis-Quaternary Acid down the drain.
-
NEVER mix with strong oxidizers or anionic surfactants without a controlled protocol (risk of precipitation or exothermic reaction).
-
ALWAYS segregate as Toxic Organic Waste .
Part 2: Technical Specifications & Risk Profile
To ensure scientific integrity, operators must understand the physicochemical properties driving the disposal logic.
| Parameter | Data / Specification |
| Common Name | Cis-Quaternary Acid (Cisatracurium Impurity A / Atracurium Impurity E) |
| CAS Number | 1075727-04-6 (Freebase/Inner Salt) |
| Molecular Formula | C₂₄H₃₁NO₆ (Cationic core) |
| Physical State | Solid (typically off-white powder) or in solution |
| Hazard Class | 6.1 (Toxic) |
| UN Number | UN 2811 (Toxic solid, organic, n.o.s.)[2][4] |
| Solubility | Soluble in water, methanol, and acetonitrile (polar solvents) |
| RCRA Status | Not specifically listed (P/U), but characteristic Toxic (D003) if leachable limits met; treat as Hazardous Waste. |
Part 3: Personal Protective Equipment (PPE) Matrix
Trustworthiness in safety relies on redundancy. The following PPE is mandatory for handling quantities >1 mg.
-
Respiratory: N95 or P100 particulate respirator if handling neat powder.
-
Dermal: Double-gloving recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (extended cuff) or Neoprene.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat required; Tyvek sleeves recommended for dispensing operations.
Part 4: Disposal & Waste Management Protocol
This protocol uses a "Cradle-to-Grave" tracking approach. The quaternary nature of the molecule means it is stable and persistent; thermal destruction is the only validated method for complete elimination.
Workflow 1: Solid Waste (Neat Substance/Expired Standards)
-
Containment: Place the original vial containing the substance into a secondary clear plastic bag (e.g., Ziploc).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Cisatracurium Impurity A (Cis-Quaternary Acid) - 100%"
-
Hazards: Toxic, Irritant.[5]
-
-
Segregation: Deposit into the Solid Toxic/Cytotoxic Waste Drum (typically intended for incineration).
-
Note: Do not place in "General Trash" or "Biohazard" (unless mixed with biologicals).
-
Workflow 2: Liquid Waste (HPLC Effluents/Stock Solutions)
Context: Most researchers encounter this compound in acetonitrile/water mixtures from HPLC analysis.
-
Collection: Collect effluent in a dedicated "Halogenated" or "Non-Halogenated" solvent waste container (depending on the mobile phase used).
-
Scientific Logic:[6] While Cis-Quaternary Acid itself is not halogenated, it is often run with Trifluoroacetic Acid (TFA) or dissolved in solvents that dictate the stream. If unsure, default to the stream with the stricter disposal requirement (Halogenated).
-
-
Deactivation (Optional/Pre-treatment):
-
Caution: Chemical deactivation in the lab is generally discouraged due to the formation of unknown degradation products. High-temperature incineration by the waste vendor is the preferred destruction method.
-
-
Storage: Cap containers tightly. Quaternary ammoniums are non-volatile, but the solvent carrier likely is.
Workflow 3: Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Up: Don appropriate PPE (Double gloves, Goggles, N95).
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Wipe up carefully.
-
Liquid Spill: Absorb with vermiculite or a dedicated organic spill pad.
-
-
Cleaning: Wash the surface with 70% Isopropanol followed by a soap and water rinse.
-
Reasoning: The alcohol helps solubilize the organic cation, while the soap (anionic surfactant) helps lift any remaining cationic residue via ion-pairing.
-
Part 5: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of Cis-Quaternary Acid, ensuring compliance with environmental safety standards.
Figure 1: Decision tree for the segregation and disposal of Cis-Quaternary Acid waste streams. Note strictly that drain disposal is prohibited due to aquatic toxicity.
References
-
PubChem. Cisatracurium Besylate - Compound Summary (Parent Compound Context). National Library of Medicine. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Protocol: Cis-Quaternary Acid
Executive Summary & Hazard Context
Cis-Quaternary Acid (typically referring to complex organic acids with quaternary carbon centers, often used as chiral intermediates) presents a dual-hazard profile: corrosivity inherent to the acidic functionality and potential bioactivity/toxicity associated with quaternary structural motifs.[1]
Unlike simple mineral acids, complex organic acids can possess lipophilic properties that facilitate skin absorption, carrying the corrosive proton payload deeper into the dermal layers. Therefore, standard "lab coat and latex gloves" protocols are insufficient. This guide establishes a Zero-Exposure Standard for handling this compound.
Risk Assessment & PPE Matrix
The following selection logic is based on permeation breakthrough times and inhalation risk factors for high-potency organic acids.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and concentration. Note the escalation to laminate gloves for concentrated liquids.
Comprehensive PPE Specifications[2]
| Protection Zone | Standard Operation (Dilute/Solid) | High-Hazard Operation (Neat Liquid/Spill) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil) | Laminate Film (Silver Shield) or Butyl Rubber | Standard nitrile degrades rapidly upon exposure to concentrated organic acids. Laminate film offers >4hr breakthrough time [1]. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Goggles + Face Shield | Goggles seal against vapors; face shields protect the neck and skin from projectile splashes during exothermic neutralization. |
| Respiratory | Fume Hood (Sash at 18") | Half-Face Respirator (P100/OV Cartridge) | Organic acids can sublime or fume. P100 protects against particulates; OV protects against acidic vapors if hood failure occurs. |
| Body | Lab Coat (Poly/Cotton) | Chemical Resistant Apron (Rubber/Neoprene) | Cotton absorbs acids, keeping them against the skin. An apron provides an impervious barrier for the torso. |
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Static-induced powder dispersal and inhalation.
-
Engineering Control: Utilize a static-dissipative balance enclosure or work strictly within a fume hood.
-
Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.
-
Technique:
-
Place a secondary container (tray) inside the hood.
-
Weigh the Cis-Quaternary Acid into a tared vial, never onto weighing paper (risk of tear/spill).
-
Cap the vial inside the hood before moving to the bench.
-
B. Solubilization (Exothermic Risk)
Risk: Heat generation and splashing upon dissolution.
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid soft glass.
-
Cooling: If preparing >100mL of solution, place the receiving flask in an ice/water bath.
-
Addition Order: Always add Acid to Solvent , never Solvent to Acid.
-
Agitation: Use a magnetic stir bar. Do not swirl by hand to avoid wrist exposure.
Emergency Response & Disposal
Spill Management Workflow
Immediate Action: Alert personnel. If spill is >500mL or outside a hood, evacuate.[3]
Figure 2: Step-by-step spill response protocol.[3][4][5][6] Neutralization is the critical safety step before collection.
Neutralization Protocol
-
Isolate: Surround the spill with absorbent pillows or vermiculite to prevent spreading.[5]
-
Neutralize: Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Soda Ash over the spill.
-
Observation: Watch for bubbling (
release). -
Endpoint: Continue adding until bubbling ceases and pH test strip indicates pH 6-8.
-
-
Disposal: Collect the neutralized slurry into a hazardous waste container labeled "Solid Organic Acid Waste."
Waste Disposal[3][4][6][7][8][9]
-
Segregation: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.[9][10]
-
Labeling: Clearly label as "Corrosive - Organic Acid - Toxic."
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11] National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
American Chemical Society. (2023). Guide for Chemical Spill Response.[3][6] ACS Center for Lab Safety. [Link]
Sources
- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. questron.ca [questron.ca]
- 3. louisville.edu [louisville.edu]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. uottawa.ca [uottawa.ca]
- 6. acs.org [acs.org]
- 7. hscprep.com.au [hscprep.com.au]
- 8. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. alliancechemical.com [alliancechemical.com]
- 11. coral.washington.edu [coral.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
